Cas no 2138114-64-2 (1-Indolizinecarboxylic acid, 3-(aminomethyl)-5,6,7,8-tetrahydro-, methyl ester)

1-Indolizinecarboxylic acid, 3-(aminomethyl)-5,6,7,8-tetrahydro-, methyl ester is a specialized heterocyclic compound featuring an indolizine core functionalized with an aminomethyl group and a methyl ester. This structure offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where its fused bicyclic framework and reactive functional groups enable further derivatization. The tetrahydro moiety enhances stability, while the ester and aminomethyl groups provide handles for selective modifications. Its well-defined reactivity profile makes it a valuable intermediate for constructing complex molecules, including bioactive targets. The compound is typically handled under controlled conditions to preserve its integrity, ensuring consistent performance in downstream processes.
1-Indolizinecarboxylic acid, 3-(aminomethyl)-5,6,7,8-tetrahydro-, methyl ester structure
2138114-64-2 structure
Product Name:1-Indolizinecarboxylic acid, 3-(aminomethyl)-5,6,7,8-tetrahydro-, methyl ester
CAS No:2138114-64-2
MF:C11H16N2O2
MW:208.256942749023
CID:5259368
Update Time:2025-06-28

1-Indolizinecarboxylic acid, 3-(aminomethyl)-5,6,7,8-tetrahydro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Indolizinecarboxylic acid, 3-(aminomethyl)-5,6,7,8-tetrahydro-, methyl ester
    • Inchi: 1S/C11H16N2O2/c1-15-11(14)9-6-8(7-12)13-5-3-2-4-10(9)13/h6H,2-5,7,12H2,1H3
    • InChI Key: BHFHEIYSUOOREI-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)=C2N(CCCC2)C(CN)=C1

1-Indolizinecarboxylic acid, 3-(aminomethyl)-5,6,7,8-tetrahydro-, methyl ester Pricemore >>

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Additional information on 1-Indolizinecarboxylic acid, 3-(aminomethyl)-5,6,7,8-tetrahydro-, methyl ester

Introduction to 1-Indolizinecarboxylic acid, 3-(aminomethyl)-5,6,7,8-tetrahydro-, methyl ester (CAS No. 2138114-64-2) and Its Significance in Modern Chemical Biology

The compound 1-Indolizinecarboxylic acid, 3-(aminomethyl)-5,6,7,8-tetrahydro-, methyl ester, identified by the CAS number 2138114-64-2, represents a fascinating molecule in the realm of chemical biology. This compound belongs to a class of heterocyclic structures that have garnered significant attention due to their diverse pharmacological properties and potential applications in drug discovery. The unique scaffold of this molecule, featuring an indolizine core with functional groups such as an amino methyl side chain and a methyl ester moiety, makes it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from complex organic molecules. Among these, indolizine derivatives have emerged as a particularly interesting class of compounds due to their ability to interact with biological targets in multiple ways. The presence of the 3-(aminomethyl) group in 1-Indolizinecarboxylic acid, 3-(aminomethyl)-5,6,7,8-tetrahydro-, methyl ester introduces a site for potential bioconjugation or further chemical modification, which could enhance its biological activity or improve its pharmacokinetic profile.

The methyl ester functionality at the carboxyl position not only influences the solubility and stability of the compound but also provides a handle for synthetic manipulation. This feature is particularly valuable in drug development pipelines where modifications at the ester group can be used to fine-tune metabolic clearance or to facilitate prodrug strategies. The tetrahydropyran ring system further contributes to the structural complexity of this molecule, potentially influencing its binding affinity and selectivity when interacting with biological receptors or enzymes.

One of the most compelling aspects of studying compounds like 1-Indolizinecarboxylic acid, 3-(aminomethyl)-5,6,7,8-tetrahydro-, methyl ester is their potential role in modulating key biological pathways. Current research indicates that indolizine derivatives can exhibit a range of biological activities, including anti-inflammatory effects, neuroprotective properties, and even antitumor potential. The specific arrangement of atoms in this molecule may allow it to engage with targets such as G protein-coupled receptors (GPCRs) or intracellular signaling proteins, thereby influencing cellular processes at a molecular level.

Recent advances in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of such compounds with high accuracy. By leveraging these tools, scientists can identify how modifications to the core indolizine structure might enhance interactions with desired targets while minimizing off-target effects. The 3-(aminomethyl) group is particularly noteworthy in this context, as it could serve as a point of attachment for peptidomimetics or other bioactive fragments designed to enhance potency or selectivity.

The synthesis of 1-Indolizinecarboxylic acid, 3-(aminomethyl)-5,6,7,8-tetrahydro-, methyl ester represents another area of active investigation. Given its structural complexity, developing efficient synthetic routes is crucial for both academic research and industrial applications. Modern synthetic methodologies often focus on maximizing yield while minimizing byproduct formation—a critical consideration for large-scale production. Additionally, green chemistry principles are increasingly being applied to these processes to reduce environmental impact and improve sustainability.

In conclusion,1-Indolizinecarboxylic acid, 3-(aminomethyl)-5, 6, 7, 8-tetrahydro, methyl ester (CAS No. 2138114-64-2) stands out as a promising entity in chemical biology with significant potential for therapeutic development. Its unique structural features offer opportunities for diverse functionalization and interaction with biological systems. As research continues to uncover new applications for this class of compounds,1-Indolizinecarboxylic acid, 3-(aminomethyl)-5, 6, 7, 8-tetrahydro, methyl ester is likely to play an increasingly important role in shaping future treatments across multiple disease areas.

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